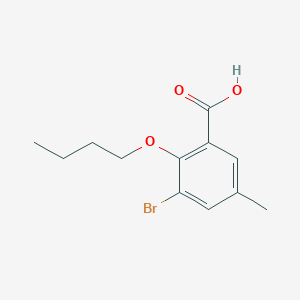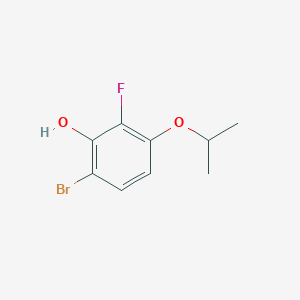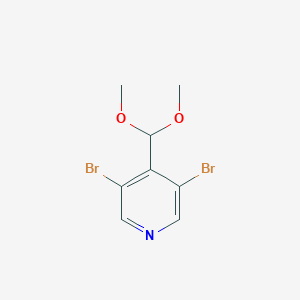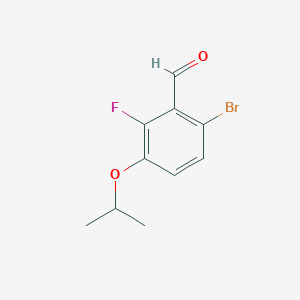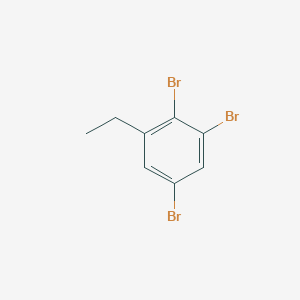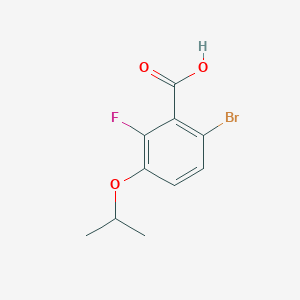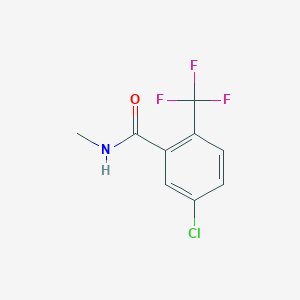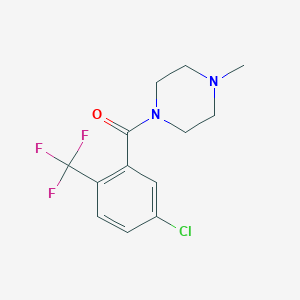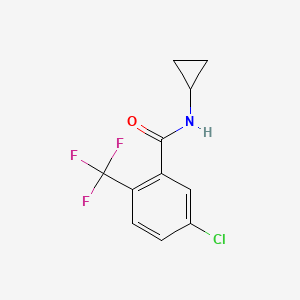
5-Chloro-N-cyclopropyl-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-N-cyclopropyl-2-(trifluoromethyl)benzamide is a chemical compound with the CAS Number: 2413441-25-3 . It has a molecular weight of 263.65 and is solid in its physical form . The compound is of Chinese origin .
Molecular Structure Analysis
The IUPAC name of the compound is 5-chloro-N-cyclopropyl-2-(trifluoromethyl)benzamide . The InChI code is 1S/C11H9ClF3NO/c12-6-1-4-9(11(13,14)15)8(5-6)10(17)16-7-2-3-7/h1,4-5,7H,2-3H2,(H,16,17) .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 263.65 . The InChI code is 1S/C11H9ClF3NO/c12-6-1-4-9(11(13,14)15)8(5-6)10(17)16-7-2-3-7/h1,4-5,7H,2-3H2,(H,16,17) .Wissenschaftliche Forschungsanwendungen
Medicine
In the medical field, this compound’s trifluoromethyl group is known to enhance the biological activity and stability of pharmaceuticals. It can be used to develop new medications with improved potency and efficacy. For instance, molecules with a -CF3 group have shown increased drug potency toward enzyme inhibition by facilitating key hydrogen bonding interactions .
Agriculture
5-Chloro-N-cyclopropyl-2-(trifluoromethyl)benzamide may serve as a precursor for synthesizing agrochemicals. Fluorine-containing compounds are often used in agriculture for their enhanced activity and selectivity, which can lead to the development of more effective pesticides and herbicides .
Material Science
The incorporation of fluorine atoms in materials engineering is widespread. This compound could contribute to the creation of advanced materials with unique properties, such as increased resistance to heat and chemicals, which are valuable in manufacturing processes and product development .
Environmental Science
In environmental science, the study of fluorinated compounds like 5-Chloro-N-cyclopropyl-2-(trifluoromethyl)benzamide can lead to better understanding of their behavior and impact on the environment. This knowledge is crucial for developing strategies to mitigate any potential negative effects on ecosystems .
Analytical Chemistry
This compound can be used as a standard or reagent in analytical chemistry to develop new analytical methods. Its well-defined structure and properties make it suitable for use in calibration and as a reference in various chemical analyses .
Pharmacology
The trifluoromethyl group in 5-Chloro-N-cyclopropyl-2-(trifluoromethyl)benzamide is significant in pharmacology. It can influence the pharmacokinetic and pharmacodynamic properties of therapeutic agents, leading to the discovery of new drugs with optimized absorption, distribution, metabolism, and excretion profiles .
Biochemistry
In biochemistry, the compound can be utilized to study enzyme-substrate interactions, particularly in systems where fluorinated substrates may exhibit unique reactivity. This can provide insights into enzyme mechanisms and aid in the design of enzyme inhibitors .
Chemical Engineering
5-Chloro-N-cyclopropyl-2-(trifluoromethyl)benzamide could be involved in process optimization and the development of synthetic pathways in chemical engineering. Its stability and reactivity profile make it a valuable compound for designing efficient and scalable chemical processes .
Wirkmechanismus
The mechanism of action of 5-Chloro-N-cyclopropyl-2-(trifluoromethyl)benzamide is not clearly mentioned in the available resources. Further studies are required to understand its biological activity and potential therapeutic applications.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-chloro-N-cyclopropyl-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3NO/c12-6-1-4-9(11(13,14)15)8(5-6)10(17)16-7-2-3-7/h1,4-5,7H,2-3H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOULCSZAGGOHAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=CC(=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-N-cyclopropyl-2-(trifluoromethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





